N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylphenoxy)acetamide
Description
N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylphenoxy)acetamide is a synthetic acetamide derivative featuring a tetrahydroquinoline core substituted with a benzyl group at position 1 and a 2-oxo moiety at position 2. The acetamide side chain at position 6 incorporates a 4-methylphenoxy group, which may influence its physicochemical and pharmacological properties.
Properties
IUPAC Name |
N-(1-benzyl-2-oxo-3,4-dihydroquinolin-6-yl)-2-(4-methylphenoxy)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N2O3/c1-18-7-11-22(12-8-18)30-17-24(28)26-21-10-13-23-20(15-21)9-14-25(29)27(23)16-19-5-3-2-4-6-19/h2-8,10-13,15H,9,14,16-17H2,1H3,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYWXYFQLUNGYIN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(=O)NC2=CC3=C(C=C2)N(C(=O)CC3)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylphenoxy)acetamide is a synthetic compound with potential biological activity. Its structure includes a tetrahydroquinoline core, which is known for various pharmacological properties. This article explores the biological activity of this compound, synthesizing findings from diverse sources and presenting data in tables for clarity.
| Property | Value |
|---|---|
| Molecular Formula | C23H26N2O2 |
| Molecular Weight | 362.47 g/mol |
| LogP | 4.7155 |
| Polar Surface Area | 38.902 Ų |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 4 |
Biological Activity
Research indicates that compounds similar to this compound exhibit significant biological activities, including:
- Antitumor Activity : Studies have shown that tetrahydroquinoline derivatives can inhibit cancer cell proliferation. For example, compounds derived from this core structure have been evaluated against various cancer cell lines, demonstrating selective cytotoxicity .
- Enzyme Inhibition : The compound may interact with specific enzymes or receptors. Its mechanism of action likely involves the inhibition of key enzymes involved in cancer progression or other diseases.
- Antimicrobial Properties : Similar compounds have displayed antimicrobial activity against various pathogens, suggesting that this compound may also possess such properties .
Case Studies
Case Study 1: Antitumor Activity
A study assessed the antitumor effects of several tetrahydroquinoline derivatives on human tumor cell lines including HepG2 and KB cells. Among these derivatives, those structurally similar to this compound showed promising results with IC50 values in the low micromolar range .
Case Study 2: Enzyme Targeting
Research focusing on the interaction of similar compounds with thioredoxin reductase (TrxR), an important target in cancer therapy, revealed that certain derivatives inhibit TrxR effectively, thus halting tumor growth in vitro and in vivo models .
The proposed mechanism of action for this compound includes:
- DNA Intercalation : The quinoline structure allows the compound to intercalate into DNA strands, potentially disrupting replication and transcription processes.
- Enzyme Interaction : The compound may inhibit enzymes critical for cancer cell survival and proliferation through competitive or non-competitive inhibition mechanisms.
Comparison with Similar Compounds
Tetrahydroquinoline-Based Acetamides
The compound shares structural similarities with derivatives reported in , where phenoxy acetamide analogs demonstrated anticancer activity. For example:
- N-(4-methoxyphenyl)-2-(4-pyrrolidin-1-ylquinazoline-2-sulfonyl)-acetamide (38) : Exhibited IC₅₀ values of 1.2–3.8 μM against HCT-116, MCF-7, and PC-3 cancer cells.
- N-(2-methoxyphenyl)-2-(4-piperidin-1-ylquinazoline-2-sulfonyl)-acetamide (39) : Showed enhanced solubility due to the piperidine substituent.
Benzothiazole Acetamides
lists benzothiazole-based acetamides (e.g., N-(6-trifluoromethylbenzothiazole-2-yl)-2-(3-methoxyphenyl)acetamide). These compounds often exhibit strong π-stacking interactions due to aromatic rings but lack the tetrahydroquinoline core. The benzyl group in the target compound may enhance steric bulk, influencing selectivity for specific biological targets .
Pharmacological Activity
- Anticancer Acetamides: Compounds with sulfonamide or quinazoline groups ( ) show that electron-withdrawing groups (e.g., sulfonyl) enhance cytotoxicity. The target compound’s acetamide linkage and methylphenoxy group may modulate similar effects .
Data Table: Comparison of Key Acetamide Derivatives
*Estimated based on structural analysis; exact data unavailable in evidence.
Research Findings and Implications
- Structure-Activity Relationships (SAR): The 4-methylphenoxy group may enhance lipophilicity, improving blood-brain barrier penetration compared to polar substituents like morpholine or piperidine .
- Synthetic Feasibility : The absence of a sulfamoyl group (cf. ) simplifies synthesis but may reduce hydrogen-bonding interactions with biological targets .
Q & A
Q. What are the established synthetic routes for this compound, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves coupling 1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-amine with 2-(4-methylphenoxy)acetic acid derivatives via amide bond formation. A common procedure includes refluxing reactants in anhydrous 1,4-dioxane with a Lewis acid catalyst (e.g., ZnCl₂) . Optimization can be achieved using Design of Experiments (DoE) to evaluate factors like temperature, solvent polarity, and catalyst concentration. For example, fractional factorial designs minimize experimental runs while identifying critical parameters affecting yield .
Q. Table 1: Key Factors for Reaction Optimization
| Factor | Range Tested | Impact on Yield |
|---|---|---|
| Temperature | 80–120°C | High |
| Catalyst (ZnCl₂) | 0.1–0.5 equivalents | Moderate |
| Reaction Time | 8–24 hours | Low |
Q. Which analytical techniques are critical for structural characterization?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR in DMSO-d₆ or CDCl₃ resolves aromatic protons, benzyl groups, and acetamide linkages. Coupling constants confirm stereochemistry .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns.
- Infrared Spectroscopy (IR) : Confirms carbonyl (C=O) stretches (1650–1750 cm⁻¹) and amide bonds .
- X-ray Crystallography : Resolves crystal packing and hydrogen-bonding networks but requires high-purity crystals .
Q. What methodologies are recommended for preliminary biological activity screening?
- Methodological Answer :
Q. Table 2: Common Bioactivity Assays
| Assay Type | Protocol | Key Metrics |
|---|---|---|
| DPPH Radical Scavenging | Measure absorbance at 517 nm | IC₅₀ (µM) |
| MTT Cytotoxicity | 24–72 hr incubation, 570 nm reading | % Cell Viability |
Advanced Research Questions
Q. How can computational methods elucidate interaction mechanisms or stability?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate electronic properties (HOMO-LUMO gaps) to predict reactivity or ligand-protein interactions .
- Molecular Dynamics (MD) : Simulate solvation dynamics or membrane permeability using force fields (e.g., CHARMM) .
- Docking Studies : Identify binding poses in target proteins (e.g., kinases) using AutoDock Vina .
Q. How should researchers address contradictions in solubility or bioactivity data?
- Methodological Answer :
- Statistical Analysis : Apply ANOVA to assess batch-to-batch variability or outlier effects .
- Replication : Repeat assays under controlled conditions (pH, temperature) to isolate confounding factors .
- Alternative Solubility Enhancers : Test co-solvents (DMSO/PEG) or nanoformulations if aqueous solubility <1 mg/mL .
Q. What strategies are used for pharmacokinetic (ADMET) profiling?
- Methodological Answer :
- In vitro ADMET :
- Microsomal Stability : Incubate with liver microsomes (human/rat) to measure metabolic half-life .
- Caco-2 Permeability : Assess intestinal absorption via monolayer transepithelial resistance .
- In vivo Models : Administer orally/intravenously to rodents; collect plasma for LC-MS/MS analysis of bioavailability .
Q. What challenges arise in crystallizing this compound, and how can they be mitigated?
- Methodological Answer :
- Purification : Use column chromatography (silica gel, ethyl acetate/hexane) to remove impurities .
- Crystallization Trials : Screen solvents (ethanol/acetone) via vapor diffusion. Additives (e.g., crown ethers) may improve crystal lattice formation .
Q. How are metabolic pathways studied in vitro and in vivo?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
